molecular formula C9H17NO3 B1342810 2-Methyl-N-(3-methylbutanoyl)alanine CAS No. 1219980-58-1

2-Methyl-N-(3-methylbutanoyl)alanine

Cat. No. B1342810
CAS RN: 1219980-58-1
M. Wt: 187.24 g/mol
InChI Key: RMAZLPUAVGGIOI-UHFFFAOYSA-N
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Description

2-Methyl-N-(3-methylbutanoyl)alanine, also known as isoleucine, is a non-polar amino acid. It has a molecular formula of C9H17NO3 and a molecular weight of 187.24 g/mol .


Molecular Structure Analysis

The InChI code for 2-Methyl-N-(3-methylbutanoyl)alanine is 1S/C8H15NO3/c1-5(2)4-7(10)9-6(3)8(11)12/h5-6H,4H2,1-3H3, (H,9,10) (H,11,12) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Biochemical Resistance and Antibacterial Agents

Research indicates the importance of specific amino acids and their derivatives in microbial resistance mechanisms against antibacterial agents. For instance, a study by Yoshimura et al. (2002) shows that Fusobacterium nucleatum and Porphyromonas gingivalis, bacteria responsible for oral malodor, exhibit resistance to the antibacterial agent 3-chloro-DL-alanine due to a specific enzyme activity. This enzyme, L-methionine-alpha-deamino-gamma-mercaptomethane-lyase, facilitates resistance by catalyzing the alpha,gamma-elimination of L-methionine to produce methyl mercaptan, also highlighting the enzymatic versatility in response to antibacterial compounds Yoshimura, Nakano, Fukamachi, & Koga, 2002.

Enzymatic Pathways in Fermentation

The Ehrlich pathway, a biochemical sequence converting amino acids to alcohols through enzymatic actions, plays a significant role in fermented food flavors. Matheis, Granvogl, and Schieberle (2016) developed methods for quantifying and analyzing the enantiomeric distribution of metabolites from L-isoleucine degradation in fermented foods. Their findings provide insights into the enzymatic mechanisms behind flavor compound formation, challenging existing theories on the biosynthetic origins of certain alcohols and acids Matheis, Granvogl, & Schieberle, 2016.

Polymers for Enhanced Petroleum Recovery

The research by Ezell and McCormick (2007) explores the synthesis of low-charge-density amphoteric copolymers and terpolymers derived from amino acids for potential application in enhanced petroleum recovery. These polymers, characterized by their electrolyte- and pH-responsive properties, offer insights into designing viscosity-control agents. Their study emphasizes the importance of amino acid-derived monomers in developing specialized polymers for industrial applications Ezell & McCormick, 2007.

Hydration Structure of Amino Acids

Kameda et al. (2003) conducted a study on the hydration structure of alanine molecules in concentrated aqueous solutions using neutron diffraction measurements. This research provides critical data on the interaction between water molecules and the amino- and methyl groups of alanine, offering a fundamental understanding of how amino acids interact with their aqueous environment Kameda, Sugawara, Usuki, & Uemura, 2003.

properties

IUPAC Name

2-methyl-2-(3-methylbutanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-6(2)5-7(11)10-9(3,4)8(12)13/h6H,5H2,1-4H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMAZLPUAVGGIOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-(3-methylbutanoyl)alanine

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